N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-18(19-22-15-5-1-2-6-16(15)25-19)21-13-14-8-11-23(12-9-14)17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOAJUSCNWLQHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzo[d]thiazole derivative with additional oxygen-containing groups, while reduction could produce a more saturated compound.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds containing thiazole and piperidine moieties. The compound N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide has shown promising cytotoxic effects against various human cancer cell lines.
Case Studies
A study published in Molecular Cancer Therapeutics highlighted the synthesis and evaluation of thiazole derivatives, revealing that certain compounds exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) . These findings suggest that similar derivatives, including this compound, could be effective in targeting these malignancies.
Neuropharmacological Applications
The structural features of this compound suggest potential applications in neuropharmacology, particularly in the treatment of neurodegenerative diseases.
Neuroprotective Effects
Research indicates that compounds with piperidine and pyridine functionalities can interact with neurotransmitter systems, potentially offering neuroprotective effects. For example, derivatives have been shown to modulate dopamine receptors, which are crucial in conditions like Parkinson's disease .
Experimental Evidence
In a study assessing the neuroprotective properties of thiazole derivatives, compounds demonstrated the ability to reduce oxidative stress markers in neuronal cells, indicating a potential for protecting against neurodegeneration . This suggests that this compound may warrant further investigation for similar effects.
Antimicrobial Activity
The antimicrobial potential of thiazole-containing compounds has gained attention due to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic processes.
Broad-Spectrum Activity
Studies have shown that thiazole derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial protein synthesis or DNA replication .
Case Studies
In vitro evaluations have demonstrated that certain thiazole derivatives possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. These findings highlight the importance of exploring this compound for its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole/Benzothiazole Carboxamides
Compounds like ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate () share the thiazole-carboxamide backbone but lack the benzo[d]thiazole system and piperidine substitution.
Key Differences :
- Target Compound : Benzo[d]thiazole core, pyridin-2-yl-piperidine substituent.
- Analog () : 4-Methylthiazole, 4-pyridinyl group, ester linkage instead of amide.
Piperidine-Containing Analogs
Piperidine derivatives such as N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide () and fentanyl-related opioids () highlight the pharmacological versatility of piperidine substitutions. However, the target compound’s pyridin-2-yl group distinguishes it from phenethyl-substituted opioids, likely reducing opioid receptor affinity and shifting its mechanism toward non-CNS targets .
Structural Comparison :
Heterocyclic Variations
Compounds like 5-Methyl-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide () and N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)piperidine-1-carboxamide () demonstrate the importance of heterocycle combinations. The target compound’s benzo[d]thiazole may confer greater metabolic stability compared to simpler thiazoles, while the pyridinyl-piperidine group could enhance solubility relative to bulky aryl substituents .
Hypothetical Pharmacological and Physicochemical Profiles
While direct data on the target compound is absent, inferences can be drawn from analogs:
- LogP : Estimated higher than simpler thiazoles due to the benzo[d]thiazole core but lower than highly lipophilic fentanyl analogs.
- Solubility : Moderate, influenced by the pyridinyl group’s polarity.
- Target Engagement: Potential enzyme inhibition (e.g., proteases, kinases) based on benzothiazole’s role in similar molecules .
Biological Activity
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates a pyridine moiety, piperidine , and benzo[d]thiazole . The molecular formula is with a molecular weight of 296.37 g/mol. Its distinct arrangement allows for various interactions with biological targets, making it a candidate for therapeutic applications.
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Antitumor Activity : Thiazole derivatives often demonstrate cytotoxic effects against cancer cell lines. For instance, studies have shown that thiazole-containing compounds can induce apoptosis in various cancer types through mechanisms involving the inhibition of Bcl-2 proteins, which are crucial for cell survival .
- Antimicrobial Properties : Certain derivatives have shown promise as antibacterial agents against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant due to their resistance to conventional antibiotics .
Biological Activity Data
Recent studies have quantified the biological activity of related compounds, providing insights into the potential efficacy of this compound. Below is a summary table of relevant findings:
| Activity Type | Compound | IC50 (µM) | Target/Cell Line |
|---|---|---|---|
| Antitumor | Compound 1 | 1.61 | A-431 (skin cancer) |
| Antitumor | Compound 2 | 1.98 | Jurkat cells |
| Antimicrobial | Compound 3 | 31.25 | Gram-positive bacteria |
| Anticonvulsant | Compound 4 | Not specified | PTZ-induced seizures |
Case Studies
- Antitumor Activity : In a study examining thiazole derivatives, one compound showed an IC50 value of 1.61 µM against A-431 cells, indicating potent antitumor activity. The structure–activity relationship (SAR) revealed that modifications to the thiazole ring significantly enhanced cytotoxicity .
- Antimicrobial Efficacy : Another investigation focused on thiazole derivatives demonstrated effective inhibition of Acinetobacter baumannii. The study highlighted the importance of specific substituents on the thiazole ring for enhancing antimicrobial activity .
- Neuropharmacology : Research into thiazole-containing compounds has also indicated potential anticonvulsant properties, although specific data for this compound remains limited .
Conclusion and Future Directions
The biological activity of this compound suggests a promising avenue for therapeutic development, particularly in oncology and infectious diseases. Further research is warranted to elucidate its mechanisms of action, optimize its structure for enhanced efficacy, and assess its safety profile in vivo.
Ongoing studies should focus on:
- Comprehensive SAR analyses to identify key structural components that contribute to its biological activity.
- In vivo studies to evaluate pharmacokinetics and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
